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molecular formula C9H7F2NO2 B8325214 2-(2,4-Difluoro-5-methoxyphenyl)-2-hydroxyacetonitrile CAS No. 900175-14-6

2-(2,4-Difluoro-5-methoxyphenyl)-2-hydroxyacetonitrile

Cat. No. B8325214
M. Wt: 199.15 g/mol
InChI Key: PYUVLQPIHAXOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622585B2

Procedure details

To 98A (506 mg, 2.94 mmol) in ethyl acetate (10 mL) was added a solution of KCN (574 mg, 8.82 mmol) and NaHSO3 (917 mg, 8.82 mmol) dissolved in H2O (10 mL). The reaction was stirred at rt for 48 h. It was extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried and concentrated to give 98B as an oil. It was used for next step without purification.
Name
Quantity
506 mg
Type
reactant
Reaction Step One
Name
Quantity
574 mg
Type
reactant
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].[C-:13]#[N:14].[K+].OS([O-])=O.[Na+]>C(OCC)(=O)C.O>[F:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]([OH:5])[C:13]#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
506 mg
Type
reactant
Smiles
FC1=C(C=O)C=C(C(=C1)F)OC
Name
Quantity
574 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
917 mg
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)OC)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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